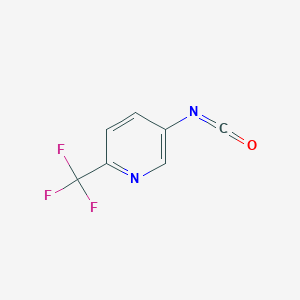

5-Isocyanato-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)6-2-1-5(3-11-6)12-4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRYPNYSTNPZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Isocyanato 2 Trifluoromethyl Pyridine and Analogues

Phosgenation and Phosgene (B1210022) Equivalent Approaches

The conversion of an amine to an isocyanate via phosgenation is a fundamental and industrially significant reaction. For the synthesis of 5-isocyanato-2-(trifluoromethyl)pyridine, this involves the reaction of 5-amino-2-(trifluoromethyl)pyridine (B27028) with phosgene (COCl₂). Due to the extreme toxicity of phosgene gas, significant research has focused on safer, handleable solid phosgene equivalents.

Utilization of Triphosgene (B27547) as a Safer Reagent

Triphosgene, or bis(trichloromethyl) carbonate (BTC), has emerged as a widely adopted, safer alternative to phosgene gas. smolecule.comnih.gov It is a stable, crystalline solid that can be easily weighed and handled, which circumvents the need for specialized equipment for gaseous phosgene. nih.govresearchgate.net In the presence of a catalyst or under thermal conditions, triphosgene decomposes to generate three equivalents of phosgene in situ. researchgate.netresearchgate.net This controlled release allows for more manageable and safer reaction conditions. smolecule.com

The synthesis of pyridyl isocyanates, such as analogues of the target compound, is effectively achieved using triphosgene. smolecule.com The reaction typically involves treating the corresponding aminopyridine with one-third of a molar equivalent of triphosgene. smolecule.com This method has been shown to provide comparable yields to traditional phosgenation but with a significantly improved safety profile. smolecule.com

Impact of Reaction Conditions: Solvent Systems and Basic Additives

The success of the phosgenation of 5-amino-2-(trifluoromethyl)pyridine, particularly when using triphosgene, is highly dependent on the reaction conditions. The choice of solvent and the addition of a base are critical parameters.

Solvent Systems: The reaction is typically carried out in inert aprotic solvents. Anhydrous tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) are commonly employed to prevent the hydrolysis of the isocyanate product and the decomposition of the phosgene or triphosgene reagent. smolecule.com The solvent must be able to dissolve the amine precursor and remain inert throughout the reaction.

Basic Additives: A non-nucleophilic organic base is essential to scavenge the hydrogen chloride (HCl) gas produced during the reaction. smolecule.com The formation of an amine hydrochloride salt would render the amine unreactive towards phosgenation. Tertiary amines, such as triethylamine (B128534) or pyridine (B92270), are frequently used for this purpose. smolecule.com The base is typically added dropwise to control the reaction rate and temperature. smolecule.com For instance, in the synthesis of a related compound, 2-isocyanato-3-(trifluoromethyl)pyridine, triethylamine is added slowly to a solution of the amine and triphosgene at a reduced temperature (0–5°C) to ensure a complete and efficient conversion. smolecule.com

| Parameter | Condition | Rationale |

| Reagent | Triphosgene | Safer, solid phosgene equivalent smolecule.comnih.gov |

| Solvent | Anhydrous THF or Dichloromethane | Inert, prevents hydrolysis smolecule.com |

| Base | Triethylamine or Pyridine | Scavenges HCl byproduct smolecule.com |

| Temperature | 0–5°C (initial) | Controls reaction exothermicity smolecule.com |

Curtius Rearrangement Derivatives and Related Pathways

The Curtius rearrangement offers a phosgene-free alternative for the synthesis of isocyanates. nih.govwikipedia.org This thermal or photochemical decomposition of an acyl azide (B81097) yields the corresponding isocyanate and nitrogen gas. wikipedia.orgresearchgate.net The key advantage of this pathway is its tolerance of a wide array of functional groups and its typically mild reaction conditions. nih.gov

Conversion from Carboxylic Acid Precursors (e.g., Nicotinic Acid Derivatives) via Azides

The classical Curtius rearrangement begins with a carboxylic acid. To synthesize this compound via this route, the starting material would be 6-(trifluoromethyl)nicotinic acid. The process involves converting the carboxylic acid into an acyl azide intermediate, which then undergoes rearrangement to the isocyanate. nih.gov

A common method involves first converting the carboxylic acid to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The subsequent reaction with an azide source, such as sodium azide, produces the acyl azide. nih.gov Heating this intermediate, often in an inert solvent like toluene, triggers the rearrangement, releasing nitrogen gas and forming the isocyanate. rsc.org The isocyanate can then be used directly or trapped with a nucleophile, such as an alcohol, to form a stable carbamate (B1207046). wikipedia.org

Exploration of Diphenylphosphoryl Azide (DPPA) Mediated Routes

A significant advancement in the Curtius rearrangement is the use of diphenylphosphoryl azide (DPPA). thieme-connect.comchemicalbook.com This reagent allows for a one-pot conversion of a carboxylic acid directly to the corresponding isocyanate, avoiding the isolation of the potentially explosive acyl azide intermediate. nih.govchemicalbook.com

The mechanism involves the reaction of the carboxylic acid with DPPA in the presence of a base, like triethylamine, to form a mixed anhydride (B1165640) intermediate. nih.govevitachem.com This intermediate rearranges to the acyl azide, which is not isolated but decomposes in situ under the reaction conditions to furnish the isocyanate. chemicalbook.comevitachem.com This method is particularly valuable in medicinal chemistry and for the synthesis of complex molecules due to its operational simplicity and mild conditions. nih.gov The reaction of 6-(trifluoromethyl)nicotinic acid with DPPA would provide a direct, phosgene-free route to this compound. nih.gov

| Reagent/Method | Starting Material | Key Intermediate | Advantage |

| Classical Curtius | Carboxylic Acid | Acyl Azide (isolated) | Phosgene-free nih.gov |

| DPPA-mediated | Carboxylic Acid | Acyl Azide (in situ) | One-pot, avoids azide isolation nih.govchemicalbook.com |

Strategic Introduction of the Trifluoromethyl Moiety

The synthesis of the target compound is contingent upon the availability of the correctly substituted pyridine precursor. The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a non-trivial synthetic challenge. The two most common industrial strategies involve either a halogen exchange reaction on a pre-functionalized pyridine or the construction of the pyridine ring from a building block that already contains the CF₃ group. nih.gov

For precursors to this compound, such as 5-amino-2-(trifluoromethyl)pyridine or 6-(trifluoromethyl)nicotinic acid, the synthesis often starts with a more readily available picoline isomer. nih.gov A prominent method begins with 3-picoline (3-methylpyridine). This starting material can undergo high-temperature, vapor-phase chlorination and fluorination over a metal-based catalyst. nih.gov This process can yield key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970). nih.gov This intermediate can then be further functionalized, for example, through amination or oxidation and subsequent transformations, to generate the necessary amine or carboxylic acid precursor for the final isocyanate formation steps.

Halogen Exchange Methodologies for Pyridine Ring Functionalization

Halogen exchange is a fundamental and widely used method for the synthesis of fluorinated aromatic compounds, including trifluoromethylpyridines. This approach typically involves the replacement of chlorine or bromine atoms with fluorine atoms. A key intermediate for many 5-substituted-2-(trifluoromethyl)pyridines is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). nih.gov The synthesis of this compound often starts with a precursor like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). google.comalfa-chemical.com

The conversion of the trichloromethyl group to a trifluoromethyl group is a halogen exchange reaction, often referred to as a "Swarts" reaction. This is typically achieved by treatment with a fluorinating agent such as hydrogen fluoride (B91410) (HF), often in the presence of a catalyst. For instance, 2,3-dichloro-5-(trichloromethyl)pyridine can be fluorinated using anhydrous HF. alfa-chemical.com In some procedures, a metal halide catalyst like iron(III) chloride (FeCl₃) is employed to facilitate the exchange at elevated temperatures and pressures. google.com Another approach involves the use of mercuric oxide in conjunction with anhydrous hydrogen fluoride. alfa-chemical.com

The resulting 2,3-dichloro-5-(trifluoromethyl)pyridine is a versatile intermediate. alfa-chemical.com The chlorine atoms on the pyridine ring can be selectively replaced or modified in subsequent reactions to introduce other functional groups, paving the way for the synthesis of a wide range of derivatives. For example, the chlorine at the 2-position can be selectively aminated to produce precursors for compounds like this compound.

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, catalyst (e.g., FeCl₃), elevated temperature and pressure | 2,3-dichloro-5-(trifluoromethyl)pyridine | Effective method for converting the CCl₃ group to CF₃. Reaction conditions can be harsh. | google.comalfa-chemical.com |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, HgO, -20 °C to 35 °C | 2,3-dichloro-5-(trifluoromethyl)pyridine | High conversion and selectivity under milder temperature conditions compared to some catalytic methods. | alfa-chemical.com |

| 2-chloro-5-(trichloromethyl)pyridine | HF, metal halide catalyst, superatmospheric pressure | 2-chloro-5-(trifluoromethyl)pyridine | A high-yield method for producing a key intermediate for various agrochemicals. | nih.gov |

Cyclo-condensation Reactions from Trifluoromethyl-Containing Building Blocks

Cyclo-condensation reactions offer a powerful alternative for constructing the trifluoromethylated pyridine ring from acyclic precursors. This "bottom-up" approach involves the formation of the heterocyclic ring from smaller, readily available building blocks that already contain the trifluoromethyl group. This method can provide access to substitution patterns that are difficult to achieve through functionalization of a pre-existing pyridine ring.

A variety of trifluoromethyl-containing building blocks are employed in these syntheses. google.com Some of the most common include ethyl 4,4,4-trifluoro-3-oxobutanoate, trifluoroacetonitrile, and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. google.comgoogle.com For example, ethyl 4,4,4-trifluoroacetoacetate can be condensed with cyanoacetamide in the presence of a base like potassium hydroxide (B78521) to form a dihydroxypyridine derivative, which can then be further functionalized. google.com

The synthesis of 2,4-dialkoxy-6-(trifluoromethyl)-3,5-pyridinedicarboxylates has been achieved through a novel cyclo-condensation of dialkyl 3-oxopentanedioates with trifluoroacetonitrile. wikipedia.org Similarly, trifluoromethylated 2-pyridones can be synthesized with excellent yields by reacting α,β-unsaturated trifluoromethyl ketones with 2-(phenylsulfinyl)acetamide (B1254668) under mild conditions. These pyridones can then be converted to a variety of trifluoromethylated pyridines.

| Trifluoromethyl Building Block | Reaction Partner(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyanoacetamide, KOH | 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine | Provides a route to highly functionalized pyridines. | google.com |

| Trifluoroacetonitrile | Dialkyl 3-oxopentanedioates | 2,4-dialkoxy-6-(trifluoromethyl)-3,5-pyridinedicarboxylates | A novel method for constructing polysubstituted trifluoromethylpyridines. | wikipedia.org |

| α,β-Unsaturated trifluoromethyl ketones | 2-(Phenylsulfinyl)acetamide | Trifluoromethylated 2-pyridones | Mild conditions and excellent yields. | |

| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Methyl 3-aminoacrylate, sodium methoxide | 6-(Trifluoromethyl)nicotinic acid | A multi-step synthesis involving a cyclo-condensation to form the pyridine ring. | chemicalbook.com |

Direct Trifluoromethylation Approaches to Pyridine Systems

Direct trifluoromethylation of the pyridine C-H bond is an attractive and atom-economical strategy for synthesizing trifluoromethylpyridines. This approach avoids the need for pre-functionalized substrates, such as halogenated pyridines, potentially shortening synthetic sequences. However, controlling the regioselectivity of direct C-H functionalization on the electron-deficient pyridine ring can be challenging. google.com

Recent advances have led to the development of highly efficient and regioselective direct C-H trifluoromethylation methods. One strategy involves the activation of the pyridine ring by forming an N-methylpyridinium quaternary ammonium (B1175870) salt. chemicalbook.comgoogle.com These activated pyridinium (B92312) salts can then be treated with a trifluoromethyl source, such as trifluoroacetic acid in the presence of silver carbonate, to afford trifluoromethylpyridines with good yield and excellent regioselectivity. chemicalbook.comgoogle.com

Another approach to achieving regioselectivity, particularly for the C3 position, involves a nucleophilic activation strategy. google.comorgoreview.com This can be accomplished through a hydrosilylation reaction to dearomatize the pyridine ring, followed by reaction with a nucleophilic trifluoromethyl source like Togni's reagent. google.com This method has been shown to be effective for the 3-position-selective trifluoromethylation of a variety of pyridine and quinoline (B57606) derivatives. google.comorgoreview.com

| Pyridine Substrate Type | Reagents and Conditions | Position of Trifluoromethylation | Key Features | Reference |

|---|---|---|---|---|

| N-methylpyridinium iodide salts | Trifluoroacetic acid, Ag₂CO₃, DMF | Regioselective | Good functional group compatibility and operational simplicity. | chemicalbook.comgoogle.com |

| Pyridine and quinoline derivatives | 1. Hydrosilylation (e.g., with methylphenylsilane, tris(pentafluorophenyl)borane) 2. Togni Reagent I, DDQ | C3-selective | Nucleophilic activation strategy for challenging regioselectivity. | google.comorgoreview.com |

| Pyridine | Trifluoromethyl radicals | Mixture of 2-, 3-, and 4-isomers | Low regioselectivity due to the high reactivity of the radical species. | google.com |

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound are critical steps to obtain the compound in high purity, which is essential for its subsequent use. Isocyanates are reactive compounds that can be sensitive to moisture and nucleophiles, which necessitates careful handling and purification techniques.

A common method for the purification of isocyanates is distillation, typically under reduced pressure to prevent thermal decomposition. google.comgoogle.com This technique is effective for separating the isocyanate from non-volatile residues, such as polymeric byproducts that can form during the synthesis, as well as from lower and higher boiling point impurities. google.comgoogle.com For industrial-scale purification, multi-stage distillation processes, including the use of thin-film evaporators and distillation columns, are often employed to achieve high purity. google.comgoogle.com

In a laboratory setting, after the synthesis of this compound, the reaction mixture would typically be worked up to remove reagents and solvents. This might involve extraction with a suitable organic solvent, followed by washing with a non-nucleophilic aqueous solution, such as brine, to remove water-soluble impurities. The organic layer would then be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

Following the initial workup, the crude product can be purified by distillation. Given the likely boiling point of this compound, vacuum distillation would be the method of choice to minimize thermal stress on the molecule. Kugelrohr distillation is another gentle distillation technique that can be employed for the purification of small to moderate quantities of the compound. orgsyn.org The purity of the final product would be assessed by analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, with the latter being particularly useful for confirming the presence of the characteristic strong absorption of the isocyanate group (N=C=O) around 2250-2275 cm⁻¹.

Reactivity Profiles and Mechanistic Investigations of 5 Isocyanato 2 Trifluoromethyl Pyridine

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of numerous important chemical structures. For 5-isocyanato-2-(trifluoromethyl)pyridine, this electrophilicity is significantly enhanced, leading to facile reactions with nucleophiles such as amines and alcohols.

The reaction between an isocyanate and a primary or secondary amine is a fundamental and efficient method for the synthesis of urea (B33335) derivatives. commonorganicchemistry.comresearchgate.net This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. unizin.orgopenstax.org This is typically a rapid, exothermic process that does not require a catalyst or external heating and can be carried out in various aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com The initial addition results in a zwitterionic intermediate that quickly undergoes a proton transfer to yield the stable N,N'-disubstituted urea product. libretexts.org

In the case of this compound, its reaction with an amine (R-NH₂) leads to the formation of N-(6-(trifluoromethyl)pyridin-3-yl)-N'-(R)urea derivatives. The general transformation is as follows:

General Reaction Scheme for Urea Formation

The combination of trifluoromethyl-substituted aromatic rings with urea moieties is a common strategy in medicinal chemistry to enhance biological activity. nih.gov

Table 1: Examples of Urea Derivatives from Reactions with Amines This table presents hypothetical products based on established isocyanate reactivity.

| Amine Reactant | Product Name | Product Structure |

|---|---|---|

| Aniline | 1-Phenyl-3-(6-(trifluoromethyl)pyridin-3-yl)urea |  |

| Benzylamine | 1-Benzyl-3-(6-(trifluoromethyl)pyridin-3-yl)urea |  |

| 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-(6-(trifluoromethyl)pyridin-3-yl)urea |  |

Similarly to amines, alcohols act as nucleophiles towards isocyanates, leading to the formation of carbamate (B1207046) (or urethane) derivatives. nih.gov The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. americanlaboratory.com While this reaction can proceed uncatalyzed, it is often slower than the reaction with amines and may be accelerated by base catalysts like tertiary amines or organometallic compounds such as tin carboxylates. rsc.orgresearchgate.net

The reaction of this compound with an alcohol (R-OH) yields the corresponding (6-(trifluoromethyl)pyridin-3-yl)carbamate product. This transformation is a key step in the production of polyurethanes and is widely used in medicinal chemistry to create carbamate-containing bioactive molecules. nih.govnih.gov

General Reaction Scheme for Carbamate Formation

Table 2: Examples of Carbamate Derivatives from Reactions with Alcohols This table presents hypothetical products based on established isocyanate reactivity.

| Alcohol Reactant | Product Name | Product Structure |

|---|---|---|

| Methanol | Methyl (6-(trifluoromethyl)pyridin-3-yl)carbamate |  |

| Ethanol | Ethyl (6-(trifluoromethyl)pyridin-3-yl)carbamate |  |

| Phenol | Phenyl (6-(trifluoromethyl)pyridin-3-yl)carbamate |  |

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in organic synthesis and drug design due to the high electronegativity of fluorine atoms. mdpi.comnih.gov Its presence at the 2-position of the pyridine (B92270) ring in this compound has a profound impact on the reactivity of the isocyanate moiety.

The CF₃ group, along with the inherent electron-withdrawing nature of the pyridine ring, significantly reduces the electron density on the aromatic system. This electronic pull is transmitted to the isocyanate group, thereby increasing the partial positive charge (electrophilicity) on the central carbonyl carbon. nih.gov This enhanced electrophilicity makes the isocyanate more susceptible to nucleophilic attack.

Consequently, the kinetics of the nucleophilic addition reactions are accelerated. Studies on substituted phenyl isocyanates have shown that electron-withdrawing groups lead to faster reaction times. For instance, the reaction of 2-nitro-4-(trifluoromethyl)phenyl isocyanate with an alcohol was observed to be almost instantaneous, whereas the reaction with unsubstituted phenyl isocyanate was considerably slower. americanlaboratory.com This principle suggests that this compound will exhibit high reactivity and faster reaction rates with nucleophiles like amines and alcohols compared to isocyanates attached to electron-neutral or electron-donating aryl systems. nih.gov

Cycloaddition Chemistry of this compound

Beyond simple additions, the cumulative double bonds of the isocyanate group allow it to participate in cycloaddition reactions, providing pathways to a variety of heterocyclic structures. These reactions are powerful tools for building molecular complexity in a single step.

The reaction of isocyanates with epoxides (oxiranes) is a well-established method for the synthesis of 5-substituted oxazolidin-2-ones, which are important heterocyclic scaffolds in medicinal chemistry. nih.govbeilstein-archives.org This transformation is a formal [3+2] cycloaddition, where the C=N bond of the isocyanate reacts across the C-O bond of the epoxide. The reaction typically requires a catalyst to facilitate the ring-opening of the epoxide. A range of catalysts, including phosphonium (B103445) salts and other organocatalysts, have been shown to be effective. organic-chemistry.orgresearchgate.net

The reaction proceeds via nucleophilic attack of a catalyst-activated epoxide onto the isocyanate carbonyl carbon, followed by an intramolecular cyclization that forms the five-membered oxazolidinone ring. nih.gov For this compound, this reaction would yield 3-(6-(trifluoromethyl)pyridin-3-yl)oxazolidin-2-one derivatives.

General Reaction Scheme for Oxazolidinone Formation

Table 3: Examples of Oxazolidinone Derivatives from Reactions with Epoxides This table presents hypothetical products based on established isocyanate reactivity.

| Epoxide Reactant | Product Name | Product Structure |

|---|---|---|

| Propylene oxide | 5-Methyl-3-(6-(trifluoromethyl)pyridin-3-yl)oxazolidin-2-one |  |

| Styrene oxide | 5-Phenyl-3-(6-(trifluoromethyl)pyridin-3-yl)oxazolidin-2-one |  |

| Glycidyl methyl ether | 5-(Methoxymethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)oxazolidin-2-one |  |

The isocyanate functionality is a versatile building block for constructing a wide array of heterocyclic systems through various cycloaddition pathways. The reactivity of this compound allows it to engage with different 1,3-dipoles and other reactive partners.

For example, isocyanates can undergo [3+2] cycloaddition reactions with nitrile imines, which can be generated in situ from hydrazonoyl chlorides. This reaction provides a route to substituted 1,2,4-triazol-5-one (B2904161) derivatives. researchgate.net The electron-deficient nature of the pyridine ring in this compound would make its isocyanate group a highly reactive dipolarophile for such transformations.

Furthermore, cycloadditions involving pyridinium (B92312) betaines have been explored to create complex fused heterocyclic systems. core.ac.uk While not a direct reaction of the isocyanate, the underlying principle of using activated pyridine derivatives in cycloadditions highlights the potential for this compound to be a precursor or participant in the synthesis of novel, complex scaffolds. The development of methods for synthesizing hybrids of 1,2,3-triazoles with other heterocycles is an area of active research, and cycloaddition reactions are a key strategy. nih.gov The reactivity of the isocyanate group makes it a prime candidate for exploring such synthetic routes to diverse heterocyclic frameworks. researchgate.netcore.ac.uk

Polymerization Reactions Initiated by this compound

The isocyanate group of this compound serves as a versatile functional handle for initiating various polymerization reactions, leading to the formation of polyurethanes and alternating copolymers. The electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack. encyclopedia.pub

The synthesis of polyurethanes from this compound proceeds via the characteristic step-growth polymerization reaction between the isocyanate and a polyol (a molecule with two or more hydroxyl groups). The fundamental repeating unit of the resulting polymer is the urethane (B1682113) linkage, formed from the addition of an alcohol to the isocyanate group. researchgate.net

The generally accepted mechanism for urethane formation involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. researchgate.net This is followed by the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate. nasa.gov The reaction is typically considered to be second-order, being first-order with respect to both the isocyanate and the alcohol concentrations. kuleuven.beresearchgate.net However, the reaction can be more complex, with the alcohol capable of acting as both a reactant and a catalyst through self-association via hydrogen bonding, which can lead to higher-order kinetics, especially at high alcohol concentrations. kuleuven.beacs.org

The presence of the electron-withdrawing -CF3 group on the pyridine ring is expected to accelerate the rate of polyurethane formation compared to isocyanates with electron-donating or less electron-withdrawing substituents. researchgate.net This is due to the increased partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. encyclopedia.pub

The general mechanism for the reaction of this compound with a diol to form a polyurethane can be depicted as a two-step process, often catalyzed by tertiary amines or organometallic compounds. mdpi.com

Table 1: Proposed Mechanism of Polyurethane Formation with this compound

| Step | Description |

| 1. Nucleophilic Attack | The oxygen atom of a hydroxyl group from the diol attacks the highly electrophilic carbon atom of the isocyanate group on this compound. |

| 2. Proton Transfer | A proton is transferred from the hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of the stable urethane linkage. |

| 3. Chain Propagation | This process repeats as the remaining isocyanate and hydroxyl groups on the growing polymer chain react, leading to the formation of a long-chain polyurethane. |

Alternating copolymerization is a powerful technique for creating polymers with a regular, alternating sequence of two different monomer units. mdpi.com This type of copolymerization is most effective when there is a significant difference in the electronic properties of the two monomers, typically one being electron-rich (electron-donating) and the other being electron-poor (electron-withdrawing). mdpi.com

Given the strong electron-withdrawing nature of the trifluoromethyl group and the inherent electronegativity of the pyridine nitrogen, this compound can be classified as a strongly electron-deficient monomer. This characteristic makes it an ideal candidate for alternating copolymerization with electron-donating monomers, such as styrenes, vinyl ethers, or other electron-rich olefins.

The mechanism of such copolymerizations often involves the formation of a charge-transfer complex between the electron-donor and electron-acceptor monomers prior to polymerization. This complex then polymerizes as a single unit, leading to the highly regular alternating structure. In some cases, a crossover mechanism where the growing polymer chain end preferentially reacts with the monomer of opposite electronic character is also possible. For isocyanates, copolymerization with certain epoxides has been shown to yield alternating polyurethanes. researchgate.net

Advanced Mechanistic Elucidation through Kinetic Studies

Kinetic studies provide invaluable insights into the reaction mechanisms, allowing for the determination of reaction rates, the influence of reactant concentrations, and the elucidation of the rate-determining step.

The reaction between an isocyanate and an alcohol to form a urethane is generally found to follow second-order kinetics, being first-order with respect to each reactant. researchgate.netcdnsciencepub.com This can be expressed by the following rate law:

Rate = k[Isocyanate][Alcohol]

Where:

Rate is the rate of the reaction.

k is the second-order rate constant.

[Isocyanate] is the concentration of the isocyanate.

[Alcohol] is the concentration of the alcohol.

Experimental determination of the reaction rate and order for the reaction of this compound with an alcohol would typically involve monitoring the disappearance of the isocyanate or the appearance of the urethane product over time using techniques such as titration or spectroscopy (e.g., FT-IR to follow the disappearance of the N=C=O stretch). By varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order with respect to each reactant can be determined.

While specific experimental data for this compound is not available in the surveyed literature, studies on similar aromatic isocyanates confirm the general second-order nature of the reaction. nasa.gov The rate constant, k, for this compound is expected to be significantly higher than that of phenyl isocyanate due to the strong electron-withdrawing effect of the trifluoromethyl-substituted pyridine ring.

Table 2: Expected Kinetic Parameters for the Reaction with an Alcohol

| Parameter | Expected Value/Behavior | Rationale |

| Order in Isocyanate | 1 | Consistent with general isocyanate-alcohol reaction mechanisms. researchgate.net |

| Order in Alcohol | 1 | Consistent with general isocyanate-alcohol reaction mechanisms. kuleuven.be |

| Overall Order | 2 | The sum of the individual orders. |

| Rate Constant (k) | High (relative to less electron-deficient isocyanates) | The electron-withdrawing trifluoromethyl group increases the electrophilicity of the isocyanate carbon. encyclopedia.pub |

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions with substituted aromatic reactants to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. viu.ca

A Hammett plot is a graph of log(k/k₀) versus σ. The slope of this plot gives the value of ρ. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the reactants. rsc.org Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups.

For the reaction of this compound with nucleophiles, a Hammett-type analysis could be performed by studying the reaction rates of a series of pyridyl isocyanates with different substituents on the pyridine ring. Given that the reaction involves nucleophilic attack on the isocyanate carbon, it is anticipated that electron-withdrawing substituents would stabilize the developing negative charge in the transition state, leading to a positive ρ value. Studies on the reactions of substituted phenyl isocyanates with alcohols have indeed shown positive ρ values, confirming that electron-withdrawing groups enhance the reaction rate.

While a specific Hammett plot for this compound is not available, the known σ value for the 4-CF₃ group (a strong electron-withdrawing group) is positive, and Hammett plots for the dissociation of pyridinium ions also show positive ρ values, indicating the susceptibility of the pyridine ring to electronic effects. sciepub.com Therefore, a significant positive ρ value would be expected for the reaction of substituted pyridyl isocyanates with alcohols, and this compound would be expected to be one of the more reactive compounds in such a series.

Applications of 5 Isocyanato 2 Trifluoromethyl Pyridine As a Versatile Building Block in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The high reactivity of the isocyanate group in 5-isocyanato-2-(trifluoromethyl)pyridine allows for its facile reaction with a wide range of nucleophiles, leading to the formation of more complex molecular architectures. This reactivity is the foundation of its use as a building block in organic synthesis.

The isocyanate functional group is well-known for its ability to react with amines and alcohols to form urea (B33335) and carbamate (B1207046) linkages, respectively. The electrophilicity of the isocyanate in this compound is significantly enhanced by the electron-withdrawing nature of the trifluoromethyl group on the pyridine (B92270) ring, making these reactions particularly efficient.

The reaction with primary or secondary amines proceeds readily, typically in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature, to yield the corresponding N,N'-disubstituted or trisubstituted ureas. commonorganicchemistry.com This straightforward reaction provides a reliable method for introducing the 6-(trifluoromethyl)pyridin-3-yl moiety into a wide range of molecules. Similarly, reaction with alcohols, often in the presence of a catalyst, affords stable carbamate derivatives. nih.gov This reactivity allows for the covalent linkage of the trifluoromethylpyridine scaffold to various molecular fragments, a common strategy in the development of bioactive compounds. nih.gov

Table 1: Synthesis of Urea and Carbamate Derivatives

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine | Urea | Inert solvent (e.g., THF, DCM), Room Temperature |

While direct synthesis of pyrido[1,2-e]purine derivatives from this compound is not extensively documented, the compound serves as a key precursor for the construction of various fused heterocyclic systems. The synthesis of pyrido[1,2-e]purines often involves the cyclization of suitably functionalized pyridine precursors. researchgate.netnih.gov For instance, methods such as intramolecular C-H annulation from anilopyrimidines or cyclization following a Ugi-Strecker reaction have been employed. nih.gov

The isocyanate group of this compound can be utilized to first form an intermediate, such as a urea or carbamate, which then possesses the necessary functionality for a subsequent cyclization reaction to form a fused heterocyclic system like pyrido[1,2-e]purine-2,4(1H,3H)-dione. nih.gov The synthesis of such fused systems is of significant interest due to their diverse biological activities. researchgate.netnih.gov

Role in Medicinal Chemistry Research (as a synthetic intermediate)

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net this compound provides a direct route to incorporate the trifluoromethyl-substituted pyridine scaffold into potential drug candidates.

The synthesis of heterocycles containing an N-trifluoromethyl (N-CF3) group is an area of growing interest in medicinal chemistry, as this moiety can significantly modulate the physicochemical properties of a molecule. researchgate.net While direct conversion of the isocyanate to an N-CF3 group is not a standard transformation, the isocyanate can be used to build heterocyclic structures where a trifluoromethyl group is ultimately positioned on a nitrogen atom through multi-step synthetic sequences. For example, the isocyanate can undergo cycloaddition reactions or be used to introduce a nitrogen-containing side chain that is later incorporated into a heterocyclic ring system bearing a trifluoromethyl group. researchgate.net

The synthesis of pyrazole-containing heterocycles is a significant focus in medicinal chemistry due to their wide range of pharmacological activities. While specific examples detailing the use of this compound as a direct precursor for pyrazole (B372694) synthesis are not prominent in the available literature, its isocyanate functionality allows for reaction with hydrazine (B178648) derivatives, which are common precursors for pyrazole ring formation. The reaction of an isocyanate with hydrazine would yield a semicarbazide, which could then undergo cyclization with a suitable 1,3-dicarbonyl compound to form a pyrazole ring. This synthetic strategy would result in a pyrazole derivative bearing a urea linkage to the trifluoromethyl-substituted pyridine ring.

Contributions to Agrochemical Research (as a synthetic intermediate)

Trifluoromethylpyridine (TFMP) derivatives are of paramount importance in the agrochemical industry, with numerous herbicides, insecticides, and fungicides containing this structural motif. nih.govresearchoutreach.org These compounds are typically synthesized from key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govresearchgate.net

This compound is a downstream intermediate, derived from the corresponding amine, which in turn is synthesized from these foundational chloro-substituted pyridines. The isocyanate provides a reactive handle to introduce the trifluoromethylpyridine moiety into more complex molecules with potential pesticidal activity. The development of agrochemicals like Fluazifop-butyl, which contains a trifluoromethylpyridine substructure, highlights the importance of this class of compounds in crop protection. nih.gov The isocyanate's ability to readily form stable urea and carbamate linkages is a key tool for chemists developing new active ingredients for the agrochemical market.

Table 2: Key Trifluoromethylpyridine Intermediates in Agrochemical Synthesis

| Compound Name | Abbreviation | Use |

|---|---|---|

| 2-chloro-5-(trifluoromethyl)pyridine | 2,5-CTF | Key intermediate for herbicides like Fluazifop-butyl. nih.gov |

Utility in Polymer Science and Materials Chemistry

The incorporation of fluorine into polymers is a well-established strategy for developing high-performance materials. mdpi.com Fluoropolymers are known for their exceptional thermal stability, chemical resistance, low friction coefficients, and durability, stemming from the high strength of the carbon-fluorine bond. researchgate.net The this compound molecule is a valuable monomer for introducing these desirable properties into various polymer backbones. The trifluoromethyl group acts as the property-enhancing moiety, while the isocyanate group provides a reactive handle for polymerization or functionalization.

The isocyanate group (-N=C=O) of this compound is highly reactive toward nucleophiles such as alcohols and amines, enabling its use in polyaddition reactions to form polyurethanes and polyureas, respectively. This allows for the direct integration of the trifluoromethyl-substituted pyridine unit into the main chain of the polymer. The resulting fluorinated polyurethanes and polyureas can be designed to have specific architectures, from linear thermoplastics to cross-linked thermosets.

By reacting this compound with various diols, triols, or diamines, polymer chemists can create a diverse range of fluoropolymers. The properties of these polymers can be precisely tuned by selecting appropriate co-monomers, leading to materials with tailored thermal, mechanical, and chemical characteristics. For instance, copolymerization with flexible polyether or polyester (B1180765) diols can yield fluorinated thermoplastic elastomers that combine the durability of fluoropolymers with rubber-like elasticity. General strategies for creating fluoropolymers often involve the polymerization of functional monomers to achieve materials with enhanced properties like thermal stability. flogen.org

Table 1: Potential Properties Conferred by the Trifluoromethylpyridine Moiety in Polymers

| Property Enhanced | Scientific Rationale | Potential Application Area |

| Thermal Stability | The strong C-F bonds in the -CF₃ group require high energy for thermal decomposition. | Aerospace materials, high-temperature seals and gaskets. researchgate.net |

| Chemical Resistance | The electron-withdrawing -CF₃ group and stable pyridine ring reduce susceptibility to chemical attack. | Chemical processing equipment, protective coatings. mdpi.comresearchgate.net |

| Hydrophobicity & Oleophobicity | The low surface energy of fluorinated groups repels water and oils. | Anti-fouling surfaces, moisture-resistant electronics. mdpi.com |

| Low Refractive Index | Fluorine's low polarizability contributes to a lower refractive index in the resulting polymer. | Optical fibers, anti-reflective coatings. researchgate.net |

| Gas Permeability | The introduction of bulky -CF₃ groups can disrupt polymer chain packing, increasing free volume. | Gas separation membranes. |

Beyond creating new polymer backbones, this compound is an excellent reagent for the post-polymerization modification of existing polymers. Polymers containing hydroxyl (-OH) or primary/secondary amine (-NH₂) groups can be readily functionalized by grafting the trifluoromethylpyridine moiety onto their side chains. This process allows for the surface or bulk properties of commodity polymers to be enhanced with the characteristics of fluoropolymers.

For example, treating the surface of a polymer film that has hydroxyl groups with a solution of this compound would create a covalently bound, fluorinated surface layer. This can impart hydrophobicity and chemical resistance to a base material without altering its bulk properties. This technique is valuable for creating advanced materials for biomedical devices, protective coatings, and specialized textiles. researchgate.net The development of functional materials through the use of fluorinated building blocks is a growing area of research, driven by the demand for new high-performance materials. mdpi.com

Ligand Design and Catalysis

Chiral pyridine-derived ligands are among the most widely utilized ligands in asymmetric catalysis. nih.gov The development of novel and efficient ligands is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The unique electronic properties of the 2-(trifluoromethyl)pyridine (B1195222) scaffold, combined with the synthetic flexibility of the isocyanate group, make this compound an attractive starting material for new ligand architectures.

The isocyanate group provides a convenient point of attachment for introducing chirality. By reacting this compound with a chiral alcohol or amine, a stable chiral urea or urethane (B1682113) linkage is formed. This strategy allows for the straightforward synthesis of a modular library of ligands where the chiral environment can be systematically varied.

For example, reaction with a chiral amino alcohol can generate bidentate ligands capable of coordinating to a metal center through the pyridine nitrogen and another heteroatom from the chiral auxiliary. Such ligands are instrumental in enantioselective catalysis. The development of chiral pyridine units (CPUs) that can be readily assembled into different chelating ligands has been a focus of modern ligand design. nih.gov The synthesis of ligands based on the (trifluoromethyl)pyridine structure has been shown to produce highly active and enantioselective catalysts for reactions like the addition of arylboronic acids to ketimines. acs.org

Table 2: Research Examples of Pyridine-Based Chiral Ligands in Asymmetric Catalysis

| Ligand Type/Catalyst System | Catalytic Reaction | Significance |

| Pyridine-Oxazoline (PyOx) Ligands | Palladium-catalyzed addition of arylboronic acids | High activity and enantioselectivity in C-C bond formation. acs.org |

| Planar-Chiral DMAP Derivatives | Acylation of alcohols, Staudinger reaction | Effective as enantioselective nucleophilic catalysts. scispace.com |

| Chiral 2,2'-Bipyridine Ligands | Nickel-catalyzed carboxylation of benzylic halides with CO₂ | Demonstrates superior catalytic activity over common N-based ligands. nih.gov |

| Axially Chiral Biaryl Pyridines | Silver-catalyzed aza-Friedel–Crafts reaction | Achieves excellent enantioselectivities in C-C bond formation. rsc.org |

The pyridine ring itself is a key player in directing certain transition metal-catalyzed reactions. In palladium-catalyzed C-H activation/functionalization, the nitrogen atom of the pyridine can act as a directing group, guiding the catalyst to activate a specific C-H bond, typically at the ortho position of an attached aryl group. beilstein-journals.org Ligands incorporating the 2-(trifluoromethyl)pyridine moiety can be designed to take advantage of this effect.

The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyridine nitrogen and, consequently, the catalytic activity of the metal center to which it is coordinated. This electronic tuning can impact the rates and selectivity of key catalytic steps, such as oxidative addition and reductive elimination. For instance, in palladium catalysis, the choice of ligand is critical for facilitating the reductive elimination step, which is often rate-limiting. beilstein-journals.org By modifying the steric and electronic environment of the metal, ligands derived from this compound could lead to the development of novel catalysts with enhanced reactivity and selectivity for challenging C-H activation and cross-coupling reactions.

Advanced Spectroscopic and Computational Characterization of 5 Isocyanato 2 Trifluoromethyl Pyridine and Its Derivatives

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is a cornerstone for the structural verification and purity assessment of 5-isocyanato-2-(trifluoromethyl)pyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecule's identity and features.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. Due to the strong electron-withdrawing nature of both the trifluoromethyl group at the C2 position and the isocyanate group at the C5 position, all protons are anticipated to be deshielded and resonate at a relatively high chemical shift (downfield). The expected splitting patterns, arising from spin-spin coupling between adjacent protons, would be a doublet, a doublet of doublets, and a singlet-like or narrowly split signal.

¹³C NMR: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon of the isocyanate group is typically found in the 120-130 ppm range. The four carbons of the pyridine ring will have distinct chemical shifts influenced by the attached functional groups. The carbon atom bonded to the trifluoromethyl group (C2) will show a significant downfield shift and coupling to fluorine.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. icpms.czhuji.ac.il For this compound, a single, sharp signal is expected in the spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this group is sensitive to its electronic environment. In related compounds like 2-(trifluoromethyl)pyridine (B1195222), the CF₃ signal appears around -62 to -68 ppm relative to a standard like CFCl₃. rsc.orgspectrabase.com This technique is highly useful for confirming the presence and integrity of the trifluoromethyl group. scholaris.ca

Table 1: Predicted NMR Data for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data is predicted based on analysis of similar structures.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.5 - 8.8 | dd, d, s | Three distinct signals in the aromatic region. |

| ¹³C | 115 - 160 | Multiple signals | Signals for pyridine ring carbons, CF₃, and NCO. |

| ~122 (q) | Quartet | Carbon of the CF₃ group, split by ³JCF coupling. | |

| ~125 | Singlet | Carbon of the isocyanate group. | |

| ¹⁹F | -65 to -68 | Singlet | Single peak for the three equivalent fluorine atoms. |

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption band is that of the isocyanate group (-N=C=O). This group exhibits a very strong and sharp asymmetric stretching vibration, typically appearing in the range of 2250–2280 cm⁻¹. The presence of this intense band is a clear indicator of the isocyanate functionality.

Other significant absorptions include those from the C-F bonds of the trifluoromethyl group, which are expected to show strong bands in the 1100–1350 cm⁻¹ region. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be present in their characteristic regions of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| -N=C=O | Asymmetric Stretch | 2250 - 2280 | Very Strong, Sharp |

| -CF₃ | C-F Stretch | 1100 - 1350 | Strong |

| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

Mass spectrometry provides crucial information about the molecular weight and structural fragments of the compound. For this compound (molecular formula C₇H₃F₃N₂O), the calculated monoisotopic mass is approximately 188.02 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188.

Fragmentation analysis can reveal the stability of different parts of the molecule. Common fragmentation pathways could include the loss of the isocyanate group (-NCO) or the trifluoromethyl group (-CF₃). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Adduct | Predicted m/z |

| [M]⁺ | 188.019 |

| [M+H]⁺ | 189.027 |

| [M+Na]⁺ | 211.009 |

| [M-H]⁻ | 187.012 |

| (Data sourced from predicted values.) uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As of this writing, there is no publicly available crystal structure for this compound in crystallographic databases.

Such a study would be highly valuable, as it would confirm the planarity of the pyridine ring and provide precise geometric parameters for the trifluoromethyl and isocyanate substituents. It would also reveal how the molecules pack in a crystal lattice, which can be influenced by dipole-dipole interactions or other non-covalent forces. Obtaining a suitable single crystal can be challenging for reactive intermediates like isocyanates, which may require specialized handling techniques.

Theoretical and Computational Chemistry Studies

Computational chemistry offers a powerful complement to experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. niscair.res.innih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to predict a variety of properties. nih.govacs.org

Key insights from DFT studies include:

Optimized Geometry: Calculation of the lowest energy structure, providing theoretical bond lengths and angles that can be compared with experimental data if available.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the isocyanate group and the pyridine nitrogen would be expected to be electron-rich sites, while the isocyanate carbon would be a primary electrophilic site, predicting its high reactivity toward nucleophiles.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index, which help in predicting the molecule's behavior in chemical reactions. researchgate.net

Studies on similar molecules, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) and other pyridine derivatives, have successfully used DFT to correlate theoretical findings with experimental observations, supporting its utility in characterizing the title compound. niscair.res.innih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

The HOMO is typically distributed over the pyridine ring and the isocyanate group, while the LUMO is often localized on the pyridine ring and the trifluoromethyl group. This distribution suggests that the molecule has distinct sites for nucleophilic and electrophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: The data in this table is illustrative and based on typical values for similar fluorinated pyridine compounds as specific experimental or calculated values for this compound are not publicly available.

Fukui Indices and Electrostatic Potential (MEP) Mapping for Regioselectivity

To predict the regioselectivity of reactions involving this compound, Fukui indices and Molecular Electrostatic Potential (MEP) mapping are powerful computational tools.

Fukui Indices are used to describe the local reactivity of different atomic sites in a molecule. The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. There are three main types of Fukui indices:

ƒ+ for nucleophilic attack (attack by an electron donor)

ƒ- for electrophilic attack (attack by an electron acceptor)

ƒ0 for radical attack

For this compound, the carbon atom of the isocyanate group is expected to have a high ƒ+ value, making it the primary site for nucleophilic attack. The nitrogen and oxygen atoms of the isocyanate group, along with the nitrogen of the pyridine ring, would likely exhibit high ƒ- values, indicating their susceptibility to electrophilic attack.

Table 2: Calculated Fukui Indices for Selected Atoms of this compound (Illustrative Data)

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

| N (pyridine) | 0.05 | 0.15 |

| C (isocyanate) | 0.45 | 0.02 |

| N (isocyanate) | 0.10 | 0.20 |

| O (isocyanate) | 0.08 | 0.25 |

Note: The data in this table is illustrative and based on general principles of reactivity for isocyanates and pyridine derivatives.

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate low electron density (positive potential) and are prone to nucleophilic attack.

In the MEP map of this compound, the region around the oxygen atom of the isocyanate group and the nitrogen atom of the pyridine ring would be colored red, indicating a negative potential. The area around the carbon atom of the isocyanate group would be distinctly blue, highlighting it as the most electrophilic site. The trifluoromethyl group would also contribute to the electron-deficient nature of the pyridine ring.

Potential Energy Surface (PES) Scanning for Reaction Pathways

For the reactions of this compound, such as its reaction with an alcohol to form a urethane (B1682113), PES scanning can elucidate the reaction mechanism. The scan would typically start with the reactants at a large separation, and the distance between the nucleophilic oxygen of the alcohol and the electrophilic carbon of the isocyanate would be incrementally decreased. The calculations would reveal the energy barrier for the formation of the transition state and the subsequent formation of the stable urethane product. These studies can also investigate the possibility of catalyzed pathways, for example, by other alcohol molecules or by the isocyanate itself. mdpi.com

Validation of Computational Models with Experimental Data

The accuracy of computational models is crucial for their predictive power. Therefore, it is essential to validate the theoretical results with experimental data. For this compound, this can be achieved by comparing calculated spectroscopic properties with those obtained experimentally.

For example, the calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra. jocpr.com While a perfect match is not expected due to the approximations in the theoretical methods and the experimental conditions, a good correlation between the calculated and observed spectra provides confidence in the computational model. Similarly, calculated NMR chemical shifts can be validated against experimental ¹H and ¹³C NMR data. jocpr.com Once validated, the computational model can be used with greater confidence to predict other properties, such as reactivity and reaction mechanisms, which may be more difficult to study experimentally.

Advanced Analytical Techniques for Reaction Monitoring and Product Purity

The synthesis of derivatives from this compound requires careful monitoring to ensure the reaction goes to completion and to determine the purity of the final product. Advanced analytical techniques are indispensable for these tasks.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is a powerful tool for monitoring the progress of a reaction. astm.orgepa.govrsc.org By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the consumption of the starting material (this compound) and the formation of the product can be quantified. astm.orgepa.gov The high sensitivity and selectivity of LC-MS/MS make it particularly suitable for detecting and quantifying isocyanates and their derivatives, even at very low concentrations. astm.org Derivatization of the isocyanate group is often employed to enhance its stability and chromatographic behavior. rsc.orgnih.gov

For determining the purity of the final product, a combination of techniques is often used. HPLC provides information on the presence of any unreacted starting materials or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation and for identifying and quantifying impurities. Fourier-Transform Infrared (FT-IR) spectroscopy is useful for confirming the presence of characteristic functional groups in the product and the absence of the isocyanate peak from the starting material.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 5-Isocyanato-2-(trifluoromethyl)pyridine

The traditional synthesis of isocyanates often involves highly toxic reagents such as phosgene (B1210022), which presents significant safety and environmental concerns. digitellinc.comrsc.org Consequently, a primary focus of future research is the development of greener, phosgene-free synthetic pathways for producing this compound.

Key research avenues include:

Reductive Carbonylation: Direct reductive carbonylation of the corresponding nitro compound, 5-nitro-2-(trifluoromethyl)pyridine, offers a potential phosgene-free route. digitellinc.com This approach uses carbon monoxide as the carbonyl source, aligning with green chemistry principles. acs.org Future work will likely focus on identifying efficient and selective catalyst systems to make this process industrially viable. digitellinc.com

Rearrangement Reactions: The Curtius rearrangement of an acyl azide (B81097), derived from the corresponding carboxylic acid (6-(trifluoromethyl)nicotinic acid), is a well-established and cleaner alternative to phosgenation. libretexts.orgthieme-connect.com Research is ongoing to optimize this reaction, particularly for heterocyclic systems, and to integrate it into safer, more efficient processes like flow chemistry. thieme-connect.comacs.org

Urea (B33335) and Carbamate (B1207046) Decomposition: Alternative non-phosgene methods, such as the thermal decomposition of carbamates, are being explored for general isocyanate synthesis. acs.org Applying these methods to precursors of this compound could provide a safer and more sustainable manufacturing process.

A comparative overview of potential sustainable synthetic strategies is presented below.

| Synthetic Route | Precursor | Key Reagents | Advantages | Research Focus |

| Reductive Carbonylation | 5-Nitro-2-(trifluoromethyl)pyridine | Carbon Monoxide, Catalyst (e.g., Palladium-based) | Phosgene-free, uses commodity chemicals. digitellinc.comacs.org | Catalyst development, mechanism elucidation, process optimization. digitellinc.com |

| Curtius Rearrangement | 6-(Trifluoromethyl)nicotinic acid | Acyl azide intermediates | High purity products, avoids phosgene. libretexts.orgthieme-connect.com | Integration with flow chemistry, safe handling of azide intermediates. acs.org |

| Carbamate Pyrolysis | Carbamate of 5-amino-2-(trifluoromethyl)pyridine (B27028) | Heat | Avoids highly toxic reagents, simpler purification. acs.org | Catalyst development for decomposition, precursor synthesis. |

Exploration of Unconventional Reactivity Modes for the Isocyanate Moiety

The reactivity of the isocyanate group in this compound is significantly influenced by the electronic properties of the trifluoromethylpyridine ring. The potent electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the isocyanate carbon, potentially enabling novel reaction pathways beyond standard nucleophilic additions. rsc.org

Future research will likely investigate:

Cycloaddition Reactions: While isocyanates are known to undergo cyclization, the unique electronic profile of this compound could lead to unconventional cycloaddition patterns. acs.orgwikipedia.org Studies using density functional theory (DFT) could predict and elucidate mechanisms for reactions with novel dipolarophiles and dienes, leading to complex heterocyclic scaffolds. acs.org

Controlled Self-Addition Reactions: Isocyanates can self-react to form dimers (uretidiones) and trimers (isocyanurates). nih.gov The electronic influence of the trifluoromethylpyridine moiety could be harnessed to control these reactions, allowing for the selective synthesis of these cyclic structures, which can serve as valuable building blocks or materials precursors.

Catalytic Activation: Exploring novel catalysts could unlock new reactivity modes. For instance, specific Lewis acids or organocatalysts might mediate reactions that are otherwise inaccessible, leading to the formation of unique chemical architectures. The development of catalysts for urethane (B1682113) formation is an active area of research that could be applied here. mdpi.com

Expansion of this compound as a Building Block in Emerging Chemical Fields

The combination of a reactive isocyanate group and a biologically relevant trifluoromethylpyridine scaffold makes this compound a highly attractive building block for various advanced applications. angenechemical.comnih.gov

Materials Science: The incorporation of this compound into polymers like polyurethanes can impart unique properties. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity. Future research could focus on creating high-performance polymers for specialized applications, such as advanced coatings, membranes, and specialty elastomers.

Medicinal Chemistry: The trifluoromethylpyridine moiety is a key structural feature in numerous agrochemicals and pharmaceuticals. nih.gov The isocyanate group provides a reactive handle to covalently link this scaffold to biological targets or to build larger, more complex drug candidates. angenechemical.com Research may target the development of novel enzyme inhibitors or receptor modulators where the trifluoromethylpyridine group contributes to binding affinity and metabolic stability.

Agrochemicals: Similar to its role in medicinal chemistry, this compound is a prime candidate for the synthesis of new pesticides and herbicides. The isocyanate can be used to generate libraries of urea and carbamate derivatives for high-throughput screening to identify new crop protection agents. rsc.org

Advanced Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry offers powerful tools to accelerate the design and discovery of new molecules and materials, mitigating the need for extensive trial-and-error experimentation. nih.gov

In Silico Design of Derivatives: Quantum chemical calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives of this compound. tandfonline.comnih.gov This allows for the rational design of molecules with tailored characteristics, such as specific reactivity for polymer synthesis or optimal binding geometries for drug targets. nih.gov

Reaction Mechanism and Kinetics Simulation: Computational modeling can provide deep insights into the mechanisms of reactions involving the isocyanate group. acs.orgresearchgate.net By simulating transition states and reaction pathways, researchers can predict the feasibility of novel transformations and optimize conditions for desired outcomes, including regioselectivity and stereoselectivity. acs.org

Predicting Material Properties: For polymer applications, molecular dynamics simulations can predict the bulk properties of materials derived from this building block. nih.gov This includes predicting mechanical strength, thermal stability, and permeability, guiding the synthesis of materials with specific performance characteristics.

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Chemistry | Predict reactivity, elucidate reaction mechanisms, study catalytic cycles. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal/Agrochemical Chemistry | Develop models to predict biological activity of new derivatives. nih.gov |

| Molecular Dynamics (MD) | Materials Science | Simulate polymer chain interactions and predict bulk material properties. nih.gov |

Integration of Flow Chemistry and Continuous Processing in the Synthesis and Application of this compound

Flow chemistry, or continuous processing, is emerging as a superior alternative to traditional batch processing for the synthesis of hazardous or highly reactive compounds like isocyanates. rsc.orgrsc.org

Enhanced Safety: The synthesis of isocyanates can involve unstable intermediates (e.g., acyl azides in the Curtius rearrangement) or highly toxic reagents. acs.orggoogle.com Performing these reactions in a continuous flow reactor minimizes the volume of hazardous material present at any given time, significantly improving operational safety. thieme-connect.com The reactor's high surface-area-to-volume ratio also allows for excellent temperature control, preventing dangerous thermal runaways. thieme-connect.com

Process Scalability and Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgepo.org This leads to higher consistency and yields. Scaling up production is achieved by simply running the system for a longer duration, avoiding the complex challenges of scaling up batch reactors. google.com

Telescoped Synthesis: Flow systems enable the "telescoping" of multiple synthetic steps without isolating intermediates. rsc.org For example, the formation of this compound via a Curtius rearrangement could be immediately followed by an in-line reaction with a nucleophile to generate a desired urea or carbamate product, streamlining the entire manufacturing process. thieme-connect.comacs.org This make-and-use approach is particularly valuable for reactive isocyanates. rsc.org

The integration of these emerging trends promises to unlock the full potential of this compound as a versatile and valuable chemical intermediate in a new era of chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Isocyanato-2-(trifluoromethyl)pyridine, and how can purity be optimized?

- Methodology : Multi-step synthesis starting from halogenated pyridine precursors (e.g., 2-chloro-5-(trifluoromethyl)pyridine) via isocyanate functionalization. Key steps include nucleophilic substitution using sodium cyanate or phosgene derivatives under anhydrous conditions. Purification via column chromatography (silica gel, hexane/EtOAc) and recrystallization improves purity (>95%) .

- Critical Parameters : Reaction temperature (0–5°C for isocyanate formation), solvent choice (dry dichloromethane or THF), and inert atmosphere to prevent hydrolysis.

Q. How can spectroscopic techniques (NMR, FTIR, MS) characterize this compound?

- NMR : NMR detects the trifluoromethyl group (δ -60 to -65 ppm as a quartet). NMR shows pyridine protons (δ 8.5–9.0 ppm) and isocyanate absence of protons.

- FTIR : Confirm isocyanate group (sharp peak ~2250 cm, N=C=O stretch) and trifluoromethyl (1250–1100 cm) .

- Mass Spec : Molecular ion [M+H] at m/z 188.11 (CHFNO) .

Q. What stability considerations are critical for handling and storage?

- Moisture Sensitivity : Store under argon at -20°C due to isocyanate reactivity with water.

- Thermal Stability : Decomposes above 80°C; avoid prolonged heating during synthesis. Use stabilizers (e.g., BHT) for long-term storage .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and biological interactions?

- DFT : Calculate electrophilicity of the isocyanate group and charge distribution using Gaussian09 with B3LYP/6-31G(d) basis set. Predict regioselectivity in nucleophilic additions .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), leveraging the trifluoromethyl group’s hydrophobic interactions .

Q. What strategies optimize low yields in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Catalytic Systems : Use Pd(PPh) or XPhos Pd G3 with KCO in THF/HO. Microwave-assisted conditions (100°C, 30 min) improve efficiency.

- Substrate Limitations : Steric hindrance from the trifluoromethyl group may require bulky boronic acids (e.g., 2-furylboronic acid) .

Q. How to evaluate its potential in drug discovery, particularly for antitumor applications?

- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC values with non-fluorinated analogs to assess trifluoromethyl’s impact .

- Mechanistic Studies : Probe EGFR or PI3K inhibition via Western blotting (phosphorylation status) .

Q. What analytical methods assess environmental persistence and degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products